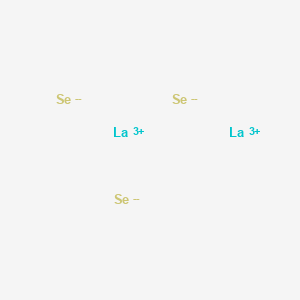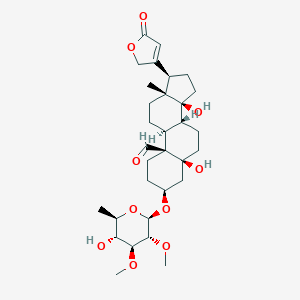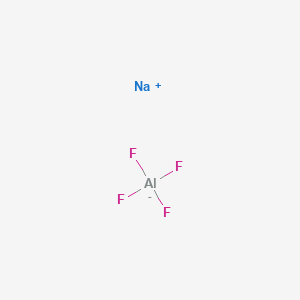
Gadolinium-158
Descripción general
Descripción
Gadolinium-158 is an isotope of Gadolinium, a silvery-white metal that belongs to the lanthanide series . Gadolinium has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium-158 is one of the stable isotopes of Gadolinium .
Synthesis Analysis
The photon and electron spectra of Gadolinium-158 are a result of the (n, gamma)-reaction on Gadolinium-157 . This process involves bombarding Gadolinium-157 with neutrons, which causes it to absorb a neutron and become Gadolinium-158.
Molecular Structure Analysis
Gadolinium has an electron configuration of [Xe] 4f7 5d1 6s2 . It has a hexagonal crystal structure .
Chemical Reactions Analysis
Gadolinium reacts slowly with water and dissolves in acids . It becomes superconductive below 1.083 K and is strongly magnetic at room temperature . Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI .
Physical And Chemical Properties Analysis
Gadolinium is a soft, silvery metal that reacts with oxygen and water . It has a melting point of 1313°C, a boiling point of 3273°C, and a density of 7.90 g/cm3 . Gadolinium is relatively stable in dry air but forms a thin film of Gd2O3 in moist air .
Aplicaciones Científicas De Investigación
Neutron Imaging : Harms and McCormack (1974) explored the role of isotopic conversion in gadolinium for neutron imaging, focusing on the internal-conversion electron spectra in Gd-158. They found that gadolinium converters enriched in Gd-157 show an optical-density enhancement related to converter thickness (Harms & McCormack, 1974).
Neutrino Physics Experiments : Yano (2017) discussed the applications of Gd-158 in neutrino physics experiments. Gadolinium-157 and Gd-155, due to their large neutron capture cross-section, are utilized in reactor neutrino experiments and large water Cherenkov detector experiments (Yano, 2017).
Isotopic Composition Analysis : He et al. (2020) conducted a study on the isotopic composition of gadolinium using multicollector inductively coupled plasma mass spectrometry (MC-ICPMS). This work contributes to a revised standard atomic weight for gadolinium (He et al., 2020).
Neutron Capture Therapy (NCT) : Sakurai and Kobayashi (2002) prepared nuclear data of gadolinium for simulation calculations and dose estimation in gadolinium neutron capture therapy (GdNCT). They confirmed the effectiveness of the 157Gd(n, γ) 158Gd reaction in this therapy (Sakurai & Kobayashi, 2002).
MRI Contrast Agents : Caravan (2006) discussed the use of Gadolinium(III) complexes in MRI to increase contrast by selectively relaxing nearby water molecules. The study reviewed strategies to improve the sensitivity of these contrast agents (Caravan, 2006).
Neutron Capture Cancer Therapy : Téllez et al. (2019) explored the use of gadolinium nuclides as neutron capture agents in neutron capture cancer therapy, focusing on the final state spectrum of the reaction which includes Gd-158, photon emission, and electrons (Téllez et al., 2019).
Nuclear Technology : Shih and Brugger (1992) reported on the application of gadolinium in neutron capture therapy, with an emphasis on imaging techniques to show the distribution and concentration of Gd-157 in samples (Shih & Brugger, 1992).
Gadolinium-Based Cancer Therapy : Goorley and Nikjoo (2000) presented detailed electron and photon spectra for three gadolinium-based cancer therapy approaches, highlighting the role of Auger electrons in increasing cell killing (Goorley & Nikjoo, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
gadolinium-158 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWYJDYFSGRHKR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[158Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164589 | |
| Record name | Gadolinium, isotope ofmass 158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.92411 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium-158 | |
CAS RN |
15068-71-0 | |
| Record name | Gadolinium, isotope ofmass 158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015068710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium, isotope ofmass 158 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



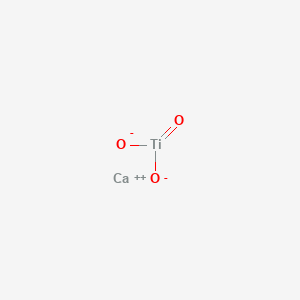
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
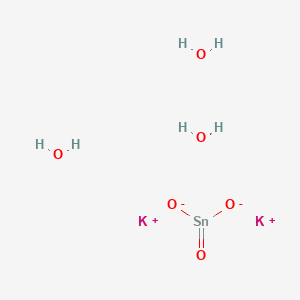
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)
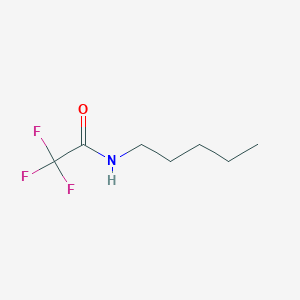

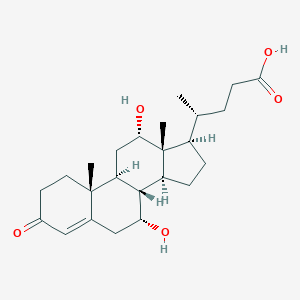
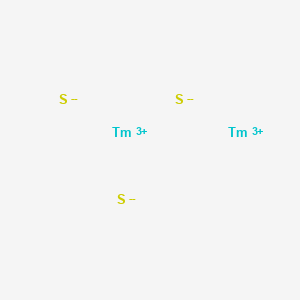
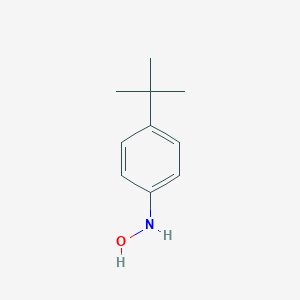
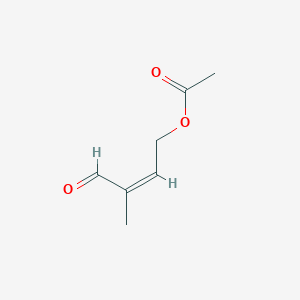
![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)
